2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O4S/c1-8-6-10(17-21-8)13-16-12(22-18-13)7-15-23(19,20)11-5-3-2-4-9(11)14/h2-6,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUMXBGMQUWXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS Number: 2034421-06-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects.
The molecular formula of the compound is , with a molecular weight of 338.32 g/mol. Its structure features a sulfonamide moiety, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Gram-positive and Gram-negative Bacteria : The compound showed moderate to good activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacteria including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anticancer Activity
In vitro studies have demonstrated that compounds containing the oxadiazole and isoxazole moieties can inhibit cancer cell proliferation:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways or by acting on specific molecular targets involved in cell cycle regulation .
Other Pharmacological Effects
The compound's sulfonamide structure is known for various therapeutic effects, including anti-inflammatory and analgesic properties, which may be relevant in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of related oxadiazole derivatives against a panel of bacterial strains. The results indicated that modifications in the chemical structure significantly affected the antimicrobial potency, highlighting the importance of structural optimization in drug design .
- Anticancer Screening : A screening assay targeting cancer cell lines revealed that certain derivatives of oxadiazole exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structural motifs, substituent variations, and biological properties. Key comparisons include:
Analog 1: 2-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methyl-2-Butanyl)Benzenesulfonamide
- Structural Differences : The oxadiazole ring is substituted with a 3-fluorophenyl group instead of 5-methylisoxazole. The sulfonamide side chain features a branched 2-methyl-2-butanyl group instead of a methyl-linked oxadiazole-isoxazole system.
Analog 2: N-(5-Methylisoxazol-3-yl)-4-(Methylsulfonamido)Benzenesulfonamide
- Structural Differences : Lacks the oxadiazole ring and fluorine atom. The sulfonamide is directly linked to a methylisoxazole via a benzene ring.
- Impact on Properties: Absence of the oxadiazole and fluorine reduces molecular complexity and may diminish target selectivity.
Analog 3: 2-Chloro-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Acetamide
- Structural Differences : Replaces the oxadiazole-fluorobenzenesulfonamide system with a chloroacetamide group.
- Impact on Properties : The chloroacetamide moiety introduces electrophilic reactivity, which may enhance covalent binding to biological targets but increase toxicity risks .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Target Compound: Computational docking studies suggest strong binding affinity for COX-2 due to the fluorine atom’s electron-withdrawing effect and the oxadiazole ring’s planar geometry, which mimics endogenous substrates .
- Analog 1 : The 3-fluorophenyl group may interact with hydrophobic enzyme pockets, but the lack of a heterocyclic linker reduces target specificity .
- Analog 3 : Chloroacetamide’s electrophilicity enables covalent modification of cysteine residues in enzymes, explaining its cytotoxicity but limiting therapeutic utility .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).
Sulfonamide Coupling : Reacting the oxadiazole-methyl intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yields range from 40–55% depending on reaction optimization .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions. SHELX programs (e.g., SHELXL) are standard for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., fluorine coupling in the sulfonamide group) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Advanced: How can researchers optimize the synthesis to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) or organocatalysts to enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve sulfonamide coupling kinetics .
- Microwave-assisted Synthesis : Reduces reaction time and increases yield for thermally driven steps (e.g., Fries rearrangement in related compounds) .
Advanced: How can computational modeling elucidate the compound’s structure-activity relationships (SAR)?
Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase for sulfonamides).
- QSAR Analysis : Correlate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) with biological activity .
- MD Simulations : Assess stability of ligand-receptor complexes over time .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
- Meta-analysis : Apply statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent effects, incubation time) .
- Dose-Response Validation : Replicate studies across independent labs to confirm IC₅₀ values .
Advanced: What strategies guide SAR studies for modifying this compound?
Answer:
- Substituent Variation : Replace the 5-methylisoxazole with other heterocycles (e.g., triazoles) to assess impact on activity .
- Bioisosteric Replacement : Substitute the fluorine atom with chlorine or trifluoromethyl groups to modulate pharmacokinetics .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
- Crystal Twinning : Common in sulfonamides; resolved using SHELXD for structure solution .
- Disorder in Flexible Groups : Apply restraints during refinement in SHELXL .
- Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., using DMF/water mixtures) .
Advanced: How to address solubility and stability issues during biological testing?
Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Lyophilization : Stabilize the compound for long-term storage .
- pH Adjustment : Prepare buffered solutions (pH 7.4) to prevent sulfonamide hydrolysis .
Advanced: How can machine learning (ML) aid in designing derivatives with enhanced activity?
Answer:
- Feature Engineering : Train models on datasets of sulfonamide derivatives with annotated bioactivity (e.g., ChEMBL).
- Deep Learning : Use graph neural networks (GNNs) to predict novel substitutions .
- Transfer Learning : Apply pre-trained models on larger chemical libraries to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
